3-cyclohexyl-7-(4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-cyclohexyl-7-(4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine is a heterocyclic compound that belongs to the class of pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly as inhibitors of various enzymes and receptors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclohexyl-7-(4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with nitriles under acidic or basic conditions. The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as acetic acid or sodium ethoxide .
Industrial Production Methods
Industrial production methods for this compound may involve the use of microwave-assisted synthesis, which offers the advantages of shorter reaction times and higher yields. This method involves the use of enaminonitriles and benzohydrazides under microwave irradiation, resulting in the formation of the desired product through a tandem reaction mechanism .
Chemical Reactions Analysis
Types of Reactions
3-cyclohexyl-7-(4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophilic or electrophilic reagents, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups .
Scientific Research Applications
3-cyclohexyl-7-(4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 3-cyclohexyl-7-(4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine involves its interaction with specific molecular targets, such as CDKs and adenosine receptors. The compound binds to these targets, inhibiting their activity and leading to the disruption of cellular processes such as cell cycle progression and signal transduction . This inhibition results in the induction of apoptosis and the suppression of tumor cell growth .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another class of compounds with similar biological activities and applications.
1,2,4-Triazolo[1,5-c]pyrimidine: These compounds also exhibit enzyme inhibitory properties and are used in medicinal chemistry.
Uniqueness
3-cyclohexyl-7-(4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine is unique due to its specific structural features, which confer distinct binding affinities and selectivities for its molecular targets. This uniqueness makes it a valuable compound for the development of targeted therapies and diagnostic tools .
Properties
Molecular Formula |
C19H20N6 |
---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
5-cyclohexyl-10-(4-methylphenyl)-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C19H20N6/c1-13-7-9-15(10-8-13)25-18-16(11-21-25)19-23-22-17(24(19)12-20-18)14-5-3-2-4-6-14/h7-12,14H,2-6H2,1H3 |
InChI Key |
VPTAMJPGRDSSHP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=N2)C4=NN=C(N4C=N3)C5CCCCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.